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CAS Number: 10154-76-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylphenyl)sulfonyl]propanoic acid, also known as 3-(p-tolylsulfonyl)propanoic acid,
Is a sulfonyl-containing carboxylic acid. This technical guide provides a summary of its known
chemical and physical properties. While detailed biological studies on this specific compound
are not extensively available in peer-reviewed literature, this guide also explores the context of
related arylpropanoic acid and sulfonamide derivatives to highlight potential areas of research
and application.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 3-[(4-
Methylphenyl)sulfonyl]propanoic acid.
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Property Value Source(s)

--INVALID-LINK--, --INVALID-

Molecular Formula C10H1204S
LINK--

Molecular Weight 228.26 g/mol --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Melting Point 110-113 °C --INVALID-LINK--
Boiling Point (Predicted) 459.8 +45.0 °C --INVALID-LINK--
Density (Predicted) 1.303 + 0.06 g/cm?3 --INVALID-LINK--
pKa (Predicted) 3.87+£0.10 --INVALID-LINK--
Topological Polar Surface Area

79.8 A2 --INVALID-LINK--
(TPSA)
XLogP3-AA 1 --INVALID-LINK--
Hydrogen Bond Donor Count 1 --INVALID-LINK--
Hydrogen Bond Acceptor

4 --INVALID-LINK--
Count
Rotatable Bond Count 4 --INVALID-LINK--

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 3-[(4-
Methylphenyl)sulfonyl]propanoic acid are not readily available in published literature, a
plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of a p-toluenesulfinate salt with a
suitable three-carbon synthon containing a leaving group and a protected carboxylic acid,
followed by deprotection.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b159314?utm_src=pdf-body
https://www.benchchem.com/product/b159314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Sodium p-toluenesulfinate 3-Halopropanoic acid ester

Nucleophilic Substitution

Intermediate

3-[(4-Methylphenyl)sulfonyl]propanoate ester

Acid or Base Hydrolysis

3-[(4-Methylphenyl)sulfonyl]propanoic acid

Click to download full resolution via product page

A plausible synthetic workflow for the target compound.

Spectroscopic Data

Although specific spectroscopic data for the title compound is not widely published, data for the
closely related sulfonamide, 3-((4-Methylphenyl)sulfonamido)propanoic acid, is available and
can provide some reference. For 3-((4-Methylphenyl)sulfonamido)propanoic acid:

e 1H NMR (DMSO-de): & = 2.34 (2H, t, J = 7.2Hz, —CH2CO), 2.38 (3H, s, —-CH3), 2.88 (2H, td, J
= 6 Hz, J = 6.8 Hz, —CH2NH), 7.39 (2H, d, J = 8 Hz, Ar—H3', Hs'), 7.58 (1H, t, J = 6 Hz, NH),
7.67 (2H, d, J = 8 Hz, Ar—H2'", H¢'), 12.26 (1H, s, COOH) ppm.
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e 13C NMR (DMSO-ds): 6 = 20.9 (CHs), 34.1, 38.6 (CH2), 126.5, 129.8, 137.3, 142.7, 172.3
(COOH) ppm.

It is expected that the *H and 3C NMR spectra of 3-[(4-Methylphenyl)sulfonyl]propanoic
acid would show characteristic peaks for the p-tolyl group, the propylene chain, and the
carboxylic acid group, with chemical shifts influenced by the electron-withdrawing sulfonyl

group.

Biological Activity and Potential Applications

There is a lack of specific biological activity data for 3-[(4-Methylphenyl)sulfonyl]propanoic
acid in the public domain. However, the broader classes of arylpropanoic acids and
sulfonamides are well-studied, and their activities may provide insights into the potential
applications of the title compound.

Context from Related Compounds

» Arylpropanoic Acid Derivatives: This class of compounds is well-known for its anti-
inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs)
belonging to this group. Some derivatives have also been investigated for their potential as
anticancer and antimicrobial agents. For instance, certain thiazole-containing propanoic acid
derivatives have shown antiproliferative activity against lung cancer cell lines.

o Sulfonamide Derivatives: Sulfonamides are a cornerstone of antibacterial therapy. More
broadly, the sulfonamide functional group is a key pharmacophore in a variety of drugs,
including diuretics, anticonvulsants, and anti-inflammatory agents. Research on sulfonamide-
containing carboxylic acids has demonstrated a wide range of biological activities.

Given these contexts, 3-[(4-Methylphenyl)sulfonyl]propanoic acid could be a valuable
scaffold for medicinal chemistry research, potentially as an intermediate for the synthesis of
novel therapeutic agents. Its bifunctional nature (carboxylic acid and sulfonyl groups) allows for
diverse chemical modifications to explore structure-activity relationships.

Experimental Protocols and Methodologies

As no specific experimental studies detailing the use of 3-[(4-
Methylphenyl)sulfonyl]propanoic acid were identified, this section provides a generalized
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protocol for a common reaction involving carboxylic acids that would be applicable to this
compound.

General Protocol for Amide Coupling

This protocol describes a general method for the formation of an amide bond from a carboxylic
acid, a common step in drug development and medicinal chemistry.
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Starting Materials

Base (e.g., DIPEA) Primary or Secondary Amine

3-[(4-Methylphenyl)sulfonyl]propanoic acid

Anhydrous Solvent (e.g., DMF, DCM) Coupling Reagent (e.g., EDC, HATU)

Procedure

1 Dissolve carboxylic acid in solvent

Add coupling reagent and base

Stir at room temperature

Add amine

React for specified time

‘Work-up and Purification

Amide Derivative

Click to download full resolution via product page

A general workflow for amide coupling.
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Conclusion

3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS 10154-76-4) is a commercially available
organic compound with well-defined chemical and physical properties. While it holds potential
as a building block in medicinal chemistry and drug discovery due to its structural features,
there is a notable absence of published research detailing its specific biological activities,
mechanism of action, or in-depth synthetic protocols. The information on related arylpropanoic
acids and sulfonamides suggests that this compound could be a valuable starting point for the
development of novel therapeutics. Further research is warranted to explore the biological
potential of this and related sulfonylpropanoic acid derivatives.

 To cite this document: BenchChem. [In-Depth Technical Guide: 3-[(4-
Methylphenyl)sulfonyl]propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159314#3-4-methylphenyl-sulfonyl-propanoic-acid-
cas-number-10154-76-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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